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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of 6-
O-Methyl-alpha-D-galactopyranose derivatives. It includes methodologies for synthesis and

analysis, along with key quantitative data to aid in the identification and application of these

compounds.

Introduction
6-O-Methyl-alpha-D-galactopyranose and its derivatives are a class of carbohydrate

molecules with significant potential in various fields, including glycobiology and medicinal

chemistry. The selective modification at the C-6 position of the galactose ring can influence

their biological activity, making them interesting candidates for drug discovery and as

biochemical probes. This document outlines the synthesis and characterization of key

derivatives, providing researchers with the necessary information to replicate and build upon

these findings.

Synthesis Protocols
Synthesis of Methyl 6-O-tosyl-alpha-D-
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This protocol describes a selective two-step synthesis of methyl 6-O-tosyl-alpha-D-

galactopyranoside, a key intermediate for further derivatization.[1]

Materials:

Methyl alpha-D-galactopyranoside

4-toluenesulfonyl chloride (TsCl)

Dry pyridine

Ice-water

Ethanol

Procedure:

Dissolve methyl alpha-D-galactopyranoside (50 mmol) in dry pyridine (40 ml) with stirring.

Cool the solution to -50 °C.

Add 4-toluenesulfonyl chloride (55 mmol) in small portions to the stirred solution.

Keep the reaction mixture in a freezer overnight.

Allow the mixture to reach room temperature.

Pour the reaction mixture into ice-water (250 ml).

Filter the resulting precipitate.

Recrystallize the crude product from ethanol to yield pure methyl 6-O-tosyl-alpha-D-

galactopyranoside as white crystals.[1]

Expected Yield: ~90%[1]
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This protocol details the synthesis of an acylated derivative at the C-6 position.

Materials:

Methyl β-D-galactopyranoside

4-bromobenzoyl chloride

Dry pyridine

Ethyl acetate (EtOAc)

n-Hexane (n-C₆H₁₄)

Procedure:

Dissolve methyl β-D-galactopyranoside in dry pyridine.

Cool the solution to -5 °C.

Add 4-bromobenzoyl chloride and stir the reaction mixture.

Perform a standard aqueous workup.

Purify the product by column chromatography.

Recrystallize the purified product from EtOAc-n-hexane to obtain methyl 6-O-(4-

bromobenzoyl)-β-D-galactopyranoside as needles.[2]

Expected Yield: ~70.55%[2]

Characterization Data
The structural confirmation of 6-O-Methyl-alpha-D-galactopyranose derivatives is primarily

achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS).
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Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl-alpha-D-galactopyranoside and a

Derivative

Carbon
Methyl-alpha-D-
galactopyranoside (in D₂O)
[3]

Methyl 6-O-valeroyl-α-D-
galactopyranoside
(Valeroyl Group)[4]

C-1 100.2 -

C-2 69.1 -

C-3 70.0 -

C-4 70.6 -

C-5 71.5 -

C-6 61.9 -

OCH₃ 55.8 -

CO - 173.9

CH₂ - 33.9

CH₂ - 27.0

CH₂ - 22.2

CH₃ - 13.6

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for a 6-O-Acylated Derivative

Proton
Methyl 6-O-valeroyl-α-D-
galactopyranoside[4]

H-6 4.36

H-6' 4.27

The downfield shift of H-6 and H-6' protons compared to the parent methyl α-D-

galactopyranoside (typically around 3.7-3.8 ppm) is indicative of acylation at the C-6 position.
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[4]

Mass Spectrometry
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation

patterns of these derivatives. For instance, in the analysis of methylated galactose isomers,

ammonium adducts are often observed. Under collision-induced dissociation (CID), the

fragmentation of these adducts typically involves the loss of ammonia (m/z 195) and the

subsequent loss of methanol (m/z 163).[5]

Biological Activity and Applications
Derivatives of 6-O-Methyl-alpha-D-galactopyranose have shown promising biological

activities.

Enzyme Inhibition: Methyl α-D-galactopyranoside has been identified as a potent inhibitor of

α-galactosidases from Debaryomyces hansenii. The presence of a hydroxyl group at the C-6

position is suggested to be important for recognition by these enzymes.[1]

Antimicrobial Activity: Acylated derivatives of methyl β-D-galactopyranoside have

demonstrated significant antibacterial and antifungal properties.[2][6] For example, certain

esters of methyl α-D-galactopyranoside have shown better antifungal than antibacterial

activities.[4]

Visualized Workflows and Pathways
General Synthesis Workflow for 6-O-Acylated
Derivatives
The following diagram illustrates a typical workflow for the synthesis and characterization of 6-

O-acylated galactopyranoside derivatives.
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Synthesis and Characterization of 6-O-Acylated Derivatives
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Caption: Workflow for the synthesis and spectroscopic characterization of 6-O-acylated

galactopyranosides.

Proposed Mechanism of α-Galactosidase Inhibition
The inhibitory activity of 6-O-methyl-alpha-D-galactopyranoside derivatives against α-

galactosidase can be conceptualized as a competitive binding process at the enzyme's active

site.

Caption: Competitive inhibition of α-galactosidase by a 6-O-Methyl-alpha-D-galactopyranose
derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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